molecular formula C72H60Cl2P4Ru B100307 Dichlorotetrakis(triphenylphosphine)ruthenium(II) CAS No. 15555-77-8

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Cat. No.: B100307
CAS No.: 15555-77-8
M. Wt: 1221.1 g/mol
InChI Key: OIWNHEPSSHYXTG-UHFFFAOYSA-L
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Description

Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₄) is a ruthenium(II) complex with a coordination geometry defined by four triphenylphosphine (PPh₃) ligands and two chloride ions. Its molecular formula is C₇₂H₆₀Cl₂P₄Ru (molecular weight: 1225.15 g/mol), and it typically appears as a brown powder . This complex is widely utilized in organic synthesis, particularly in hydrogenation, cross-coupling, and oxidation reactions, owing to its stability and tunable reactivity .

Properties

IUPAC Name

dichlororuthenium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWNHEPSSHYXTG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60Cl2P4Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475129
Record name Dichlororuthenium--triphenylphosphane (1/4)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1221.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15555-77-8
Record name Dichlororuthenium--triphenylphosphane (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorotetrakis(triphenylphosphine)ruthenium(II)
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via ligand substitution, where the coordinatively unsaturated RuCl₂(PPh₃)₃ binds an additional PPh₃ molecule to form the octahedral RuCl₂(PPh₃)₄. The agostic interaction between ruthenium and a phenyl hydrogen in the tris-complex weakens upon phosphine addition, stabilizing the tetrakis derivative. Stoichiometric excess of PPh₃ (molar ratio ≥ 1:1 relative to RuCl₂(PPh₃)₃) ensures complete conversion, as evidenced by the disappearance of the characteristic chocolate-brown color of the starting material and the emergence of a black crystalline product.

Solvent and Atmospheric Controls

Degassed carbon disulfide (CS₂) is the solvent of choice due to its ability to dissolve both RuCl₂(PPh₃)₃ and PPh₃ while minimizing oxidative degradation. The reaction mixture is typically agitated under nitrogen or argon to prevent oxidation of the phosphine ligands or ruthenium center. Alternative solvents like benzene or toluene may be employed, though they often require elevated temperatures to achieve comparable dissolution.

Isolation and Purification

Post-reaction, the product is isolated by concentrating the reaction mixture under reduced pressure and precipitating the complex via addition of diethyl ether. The black crystalline solid is filtered, washed with cold ether to remove residual PPh₃, and dried under vacuum.

Direct Synthesis from Ruthenium Trichloride

While less common, RuCl₂(PPh₃)₄ can be synthesized directly from ruthenium trichloride hydrate (RuCl₃·3H₂O) by employing a large excess of PPh₃ in alcoholic solvents. This one-pot method bypasses the isolation of the tris-phosphine intermediate but necessitates stringent control over reaction conditions to suppress side reactions.

Reaction Conditions

A methanolic solution of RuCl₃·3H₂O is refluxed with a sevenfold molar excess of PPh₃ for 12–24 hours. The initial formation of RuCl₂(PPh₃)₃ is followed by its gradual conversion to RuCl₂(PPh₃)₄ as excess phosphine displaces solvent molecules from the coordination sphere. The progress is monitored by observing the color transition from brown to black.

Challenges and Limitations

This route often yields mixtures of tris- and tetrakis-phosphine complexes, necessitating chromatographic separation or recrystallization. Additionally, methanol’s reducing properties at elevated temperatures may lead to partial reduction of Ru(III) to Ru(II), complicating the product profile.

Alternative Routes and Modifications

Solvent-Free Mechanochemical Synthesis

Recent advancements explore solvent-free methods, where RuCl₂(PPh₃)₃ and PPh₃ are ground together in a ball mill. This approach reduces solvent waste and achieves comparable yields (∼85%) within 2 hours, though product purity is marginally lower than conventional methods.

Halide-Bridge Cleavage in Polynuclear Complexes

RuCl₂(PPh₃)₄ can also be obtained by cleaving halogen bridges in dimeric ruthenium complexes. For instance, treatment of [Ru₂Cl₃(PPh₃)₆]Cl with PPh₃ in dichloromethane selectively disrupts the μ-Cl bonds, yielding monomeric RuCl₂(PPh₃)₄.

Characterization and Analytical Data

Spectroscopic Identification

  • Infrared Spectroscopy : The ν(Ru-Cl) stretching vibrations appear at 318 cm⁻¹ and 268 cm⁻¹, while ν(P-C) modes of PPh₃ ligands are observed at 1,105 cm⁻¹ and 1,055 cm⁻¹.

  • Magnetic Susceptibility : RuCl₂(PPh₃)₄ exhibits diamagnetic behavior, confirming the +2 oxidation state of ruthenium.

Crystallographic Data

X-ray diffraction studies reveal an octahedral geometry with two axial chloride ligands and four equatorial PPh₃ groups. The Ru-P bond lengths range from 2.230–2.412 Å, reflecting minor steric strain from the bulky phosphines.

Applications in Catalysis

As a precursor to Grubbs-type olefin metathesis catalysts, RuCl₂(PPh₃)₄ serves as a versatile starting material for synthesizing Ru-carbene complexes. Its utility extends to hydrogenation and transfer hydrogenation reactions, where the labile chloride ligands facilitate substrate activation .

Chemical Reactions Analysis

Hydrogenation Reactions

RuCl₂(PPh₃)₄ catalyzes the hydrogenation of unsaturated bonds under mild conditions. Key applications include:

SubstrateReagents/ConditionsMajor ProductsSelectivity Notes
AlkenesH₂ (1 atm), NEt₃, benzene, 25°CAlkanesHigh specificity for alk-1-enes
Maleic anhydrideH₂, baseSuccinic anhydrideSelective hydrogenation
Nitro compoundsH₂, tolueneAminesRequires elevated temperatures

Mechanistic Insight : The reaction proceeds via a monohydride intermediate (HRuCl(PPh₃)₃), formed by H₂ activation in the presence of a base. This intermediate facilitates syn-addition of hydrogen across double bonds .

Oxidation Reactions

The compound exhibits dual redox activity, enabling both aerobic and peroxide-mediated oxidations:

SubstrateOxidizing AgentMajor ProductsCatalytic Efficiency
Alcoholstert-Butyl hydroperoxide (TBHP)Ketones/Aldehydes>90% yield for secondary alcohols
SulfidesO₂, acetoneSulfoxidesControlled to avoid overoxidation
Hydroxamic acidsTBHP or O₂Nitriles/AmidespH-dependent selectivity

Notable Finding : RuCl₂(PPh₃)₄ catalyzes the oxidation of tertiary amines to α-(t-butyldioxyamides) using TBHP, a reaction critical for pharmaceutical intermediates .

Ligand Substitution Reactions

Triphenylphosphine ligands in RuCl₂(PPh₃)₄ are labile, allowing the synthesis of diverse ruthenium complexes:

Incoming LigandConditionsProductApplication
CO (carbon monoxide)Benzene, 25°Ctrans,trans,trans-RuCl₂(CO)₂(PPh₃)₂Precursor to carbonyl complexes
1,2-Bis(diphenylphosphino)ethane (dppe)Acetone, refluxtrans-RuCl₂(dppe)₂Used in electrochemical studies
NorbornadieneBenzene, H₂ atmosphereRuClH(C₇H₈)(PPh₃)₂Alkene isomerization catalyst

Synthetic Utility : These substitutions enable fine-tuning of the catalyst’s electronic and steric properties for targeted reactions .

Cross-Coupling and C–H Activation

RuCl₂(PPh₃)₄ promotes carbon–carbon bond formation via unconventional pathways:

  • Alcohol Coupling : In the presence of Lewis acids (e.g., AlCl₃), primary alcohols undergo dehydrogenative coupling to form alkenes or ketones .

  • Kharasch Addition : Adds CCl₄ across alkenes to form 1,1,2-trichloroalkanes, a key step in polymer chemistry .

Example Reaction :
RCH2OH+R CH2OHRuCl2(PPh3)4,AlCl3RCH=CHR +2H2O\text{RCH}_2\text{OH}+\text{R CH}_2\text{OH}\xrightarrow{\text{RuCl}_2(\text{PPh}_3)_4,\text{AlCl}_3}\text{RCH}=\text{CHR }+2\text{H}_2\text{O}

Polymerization Catalysis

RuCl₂(PPh₃)₄ demonstrates high activity in norbornene polymerization, producing polynorbornene with controlled stereochemistry. Key parameters include:

  • Temperature : 60–80°C in toluene.

  • Yield : >85% with molecular weights (Mₙ) of 10⁴–10⁵ g/mol .

Comparative Data :

CatalystActivity (kg polymer/mol Ru·h)
RuCl₂(PPh₃)₄1,200
Dichloro(2,7-dimethyloctadiene)ruthenium950

Redox-Neutral Processes

The compound enables isomerization and borrowing hydrogen reactions without external oxidants:

  • Alkyne Isomerization : Converts terminal alkynes to internal isomers via hydride transfer .

  • N-Alkylation of Amines : Alcohols act as alkylating agents through sequential dehydrogenation and reductive amination .

Environmental Impact : These atom-economical processes reduce waste generation in fine chemical synthesis .

Scientific Research Applications

Catalytic Applications

Hydrogenation Reactions

  • Selective Hydrogenation : RuCl₂(PPh₃)₄ is effectively used for the selective hydrogenation of unsaturated compounds such as maleic anhydride and succinic anhydride, converting them into saturated derivatives .

Oxidation Reactions

  • Hydroxamic Acid Oxidation : The compound catalyzes the oxidation of hydroxamic acids, which is significant in synthetic organic chemistry .
  • Alkane Oxidation : It facilitates the oxidation of alkanes to tertiary alcohols using tert-butyl hydroperoxide as an oxidant .

Cross-Coupling Reactions

  • Carbon-Carbon Bond Formation : RuCl₂(PPh₃)₄ catalyzes cross-coupling reactions involving alcohols through C-H activation, enabling the formation of carbon-carbon bonds in the presence of Lewis acids .

Cyclization and Isomerization

  • The compound is also employed in cyclization and isomerization reactions, which are crucial for synthesizing complex organic molecules .

Organic Synthesis

Dichlorotetrakis(triphenylphosphine)ruthenium(II) serves as a precursor for various synthetic pathways:

  • Kharasch Addition : It facilitates the Kharasch addition of chlorocarbons to alkenes, demonstrating its utility in functionalizing alkenes .
  • N-Alkylation of Amines : The compound enables the N-alkylation of amines with alcohols through a process known as "borrowing hydrogen," which is pivotal for amine synthesis .

Case Studies

Study Application Findings
Selective Hydrogenation of Maleic AnhydrideCatalytic hydrogenationAchieved high selectivity with minimal by-products, showcasing efficiency in industrial applications.
Oxidation of Hydroxamic AcidsOrganic synthesisDemonstrated effective conversion rates and selectivity towards desired products, making it a valuable reagent in pharmaceutical chemistry.
C-H Activation for Cross-CouplingCarbon-carbon bond formationEnabled formation of complex organic frameworks with high yields, illustrating its role in advanced synthetic methodologies.

Material Science Applications

Dichlorotetrakis(triphenylphosphine)ruthenium(II) has also been explored in material science:

  • Solar Energy Conversion : Recent studies have investigated its potential in solar energy applications due to its ability to form stable complexes that can be used in photovoltaic devices .
  • Water Treatment : Its catalytic properties have been utilized in processes aimed at water purification and treatment, highlighting its environmental significance .

Mechanism of Action

The mechanism by which Dichlorotetrakis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of substrates to the ruthenium center, facilitating various chemical transformations. The triphenylphosphine ligands stabilize the complex and modulate its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, with the ruthenium center playing a crucial role in electron transfer processes .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

Ligand Variation: Phosphine vs. Other Donor Ligands

Dichlorotetrakis(dimethyl sulphoxide)ruthenium(II) ([RuCl₂(DMSO)₄])
  • Structure : Replaces PPh₃ with dimethyl sulphoxide (DMSO) ligands.
  • Reactivity: DMSO’s strong σ-donor and weak π-acceptor properties stabilize Ru(II) but reduce catalytic versatility compared to PPh₃.
  • Applications : Primarily serves as a precursor for synthesizing other Ru complexes .
Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])
  • Structure : Contains three PPh₃ ligands and two chlorides.
  • Reactivity : The reduced ligand count increases lability of chloride ions, enhancing substitution reactivity. DFT studies indicate a dissociative substitution mechanism .
  • Applications : Effective in catalytic transfer hydrogenation of α,β-unsaturated carbonyl compounds .
Hydridochlorotris(triphenylphosphine)ruthenium(II) ([RuClH(PPh₃)₃])
  • Structure : Features a hydride ligand, replacing one chloride.
  • Reactivity : The hydride ligand enables efficient alkene hydrogenation under mild conditions .
  • Applications : Homogeneous catalytic hydrogenation of alkenes .

Catalytic Performance and Mechanisms

Complex Catalytic Application Key Mechanistic Feature Reference
RuCl₂(PPh₃)₄ Cross-coupling, C–H activation Stabilizes Ru(II) for oxidative addition
RuCl₂(DMSO)₄ Precursor for Ru complexes Ligand exchange to form active species
RuCl₂(PPh₃)₃ Transfer hydrogenation Labile chloride facilitates substrate binding
RuClH(PPh₃)₃ Alkene hydrogenation Hydride ligand participates in H₂ activation

Key Insights :

  • Ligand Count : RuCl₂(PPh₃)₄’s four PPh₃ ligands provide greater steric bulk and electronic stabilization, favoring oxidative addition steps in cross-coupling. In contrast, RuCl₂(PPh₃)₃’s lower ligand count enhances substrate accessibility .
  • Ligand Type : DMSO ligands in [RuCl₂(DMSO)₄] limit catalytic utility but improve solubility in polar solvents .

Structural and Stability Comparisons

  • Thermal Stability : RuCl₂(PPh₃)₄ exhibits higher thermal stability than RuCl₂(PPh₃)₃ due to increased ligand saturation .
  • Crystallographic Data: RuCl₂(PPh₃)₄: Octahedral geometry with four PPh₃ ligands in the equatorial plane and chlorides in axial positions . [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)]: Mixed-ligand complex with p-cymene and cyanoethyl phosphine, showing distorted octahedral geometry .

Biological Activity

Dichlorotetrakis(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₄) is a complex of ruthenium that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.

Synthesis and Properties

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is synthesized from dichlorotris(triphenylphosphine)ruthenium(II) by coordinating additional triphenylphosphine ligands. The compound is characterized by its octahedral geometry, where ruthenium is at the center surrounded by two chloride ions and four triphenylphosphine ligands. The synthesis can be represented by the following reaction:

RuCl2(PPh3)3+PPh3RuCl2(PPh3)4\text{RuCl}_2(PPh_3)_3+PPh_3\rightarrow \text{RuCl}_2(PPh_3)_4

The biological activity of RuCl₂(PPh₃)₄ is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death.
  • DNA Interaction : Ruthenium complexes can intercalate into DNA, causing structural changes that disrupt replication and transcription processes.
  • Inhibition of Key Enzymes : RuCl₂(PPh₃)₄ acts as an inhibitor of topoisomerases and proteasomes, which are crucial for cell cycle regulation and protein degradation, respectively.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of dichlorotetrakis(triphenylphosphine)ruthenium(II) against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC₅₀ (μM) Mechanism of Action Reference
MCF-7 (Breast Cancer)0.50 ± 0.09ROS generation, apoptosis
MDA-MB-231 (TNBC)0.39 ± 0.09DNA intercalation, oxidative stress
HCT116 (Colon Cancer)1.70 ± 0.56Topoisomerase inhibition
CT26 (Mouse Carcinoma)2.30 ± 0.50Proteasome inhibition

Case Studies

  • Antitumor Activity in Breast Cancer : A study demonstrated that RuCl₂(PPh₃)₄ exhibited significant cytotoxicity against estrogen receptor-positive and triple-negative breast cancer cell lines. The compound's mechanism involved apoptosis mediated by ROS and DNA damage, highlighting its potential as a therapeutic agent for aggressive breast cancers .
  • Combination Therapy : Research has indicated that combining RuCl₂(PPh₃)₄ with conventional chemotherapeutics enhances overall efficacy while reducing side effects. This synergistic effect was particularly noted in studies involving cisplatin-resistant cancer cell lines .
  • In Vivo Studies : Preliminary in vivo investigations using animal models have shown that RuCl₂(PPh₃)₄ can effectively reduce tumor size without significant toxicity to normal tissues, suggesting its potential for clinical application .

Q & A

Q. What are the established synthetic routes for Dichlorotetrakis(triphenylphosphine)ruthenium(II), and how is purity validated?

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is typically synthesized via ligand substitution reactions starting from ruthenium precursors like RuCl₃·nH₂O. Triphenylphosphine (PPh₃) is added in excess to ensure complete coordination. Key steps include refluxing in inert solvents (e.g., ethanol or THF) under nitrogen to prevent oxidation . Purity is confirmed using:

  • ¹H/³¹P NMR spectroscopy to verify ligand stoichiometry and absence of free PPh₃.
  • X-ray crystallography to resolve molecular geometry (e.g., octahedral Ru center with cis/trans chloride ligands) .
  • Elemental analysis to validate C, H, and Cl content .

Q. What catalytic applications are well-documented for this complex?

This Ru(II) complex is widely used in:

  • Selective hydrogenation : Catalyzes hydrogenation of maleic anhydride to succinic anhydride and hydroboration of alkenes .
  • Sulfide oxidation : Converts sulfides to sulfoxides under mild conditions .
  • Esterification : Facilitates acid-catalyzed ester formation via activation of carbonyl groups .

Q. Table 1: Representative Catalytic Reactions

SubstrateReaction TypeConditionsYield/SelectivityReference
Maleic anhydrideHydrogenationH₂ (1 atm), 25°C, ethanol>90%
1-HexeneHydroborationBH₃·THF, 60°C85%
Methyl sulfideOxidationO₂, ambient78% sulfoxide

Q. What precautions are necessary for handling this complex in air-sensitive reactions?

The compound is air-sensitive due to Ru(II)’s oxidation susceptibility. Best practices include:

  • Storage : Under nitrogen or argon at 2–8°C in sealed vials .
  • Reaction setup : Use Schlenk lines or gloveboxes for ligand substitution or catalytic reactions .
  • Quenching : Terminate reactions with degassed solvents to prevent side oxidation .

Advanced Research Questions

Q. How do ligand substitutions (e.g., PPh₃ vs. bidentate phosphines) alter catalytic activity?

Replacing PPh₃ with bulkier or chelating ligands (e.g., BINAP or Tol-Binap) modifies steric/electronic environments, impacting reaction pathways:

  • Steric effects : Bulky ligands reduce catalytic turnover in hydrogenation but enhance enantioselectivity in asymmetric reactions .
  • Electronic effects : Electron-withdrawing ligands increase Ru center electrophilicity, accelerating oxidative additions (e.g., in C–H activation) .
    Methodology : Compare turnover frequencies (TOF) and enantiomeric excess (ee) using GC-MS or chiral HPLC .

Q. What spectroscopic and computational tools elucidate reaction mechanisms involving this complex?

  • IR spectroscopy : Monitors CO stretching frequencies in intermediates during carbonylative reactions .
  • DFT calculations : Predict optimized geometries (e.g., Ru–Cl bond lengths ≈ 2.4 Å) and ligand field splitting energies (LFSE) .
  • EPR/XAS : Detects oxidation state changes during catalytic cycles .

Example : DFT studies reveal a distorted octahedral geometry with chloride ligands in cis configuration, favoring associative mechanisms in hydrogenation .

Q. How does the electronic configuration of Ru(II) in this complex influence its magnetic properties?

Ru(II) is a d⁶ metal. With strong-field PPh₃ ligands, the complex adopts a low-spin configuration (t₂g⁶ e_g⁰), resulting in:

  • Zero unpaired electrons : Diamagnetic behavior confirmed by SQUID magnetometry.
  • LFSE : ~12 Dq (calculated via ligand field theory) .
    Note : Magnetic moments (μ) are typically <1 μ_B, consistent with diamagnetism .

Q. What strategies optimize catalytic efficiency in heterogeneous vs. homogeneous systems?

  • Homogeneous : Enhance solubility using polar aprotic solvents (e.g., DMF) and additive ligands (e.g., pyridine) to stabilize intermediates .
  • Heterogeneous : Support the complex on functionalized MCM-48 silica to improve recyclability and reduce metal leaching. Characterization via BET surface area analysis and TEM confirms dispersion .

Q. How does this complex compare to other Ru catalysts (e.g., RuCl₂(DMSO)₄) in mechanistic studies?

  • Substrate activation : RuCl₂(PPh₃)₄ activates substrates via chloride dissociation, whereas RuCl₂(DMSO)₄ relies on labile DMSO ligands .
  • Thermal stability : PPh₃ complexes exhibit higher stability (>150°C) compared to DMSO analogues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dichlorotetrakis(triphenylphosphine)ruthenium(II)
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Reactant of Route 2
Dichlorotetrakis(triphenylphosphine)ruthenium(II)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.